molecular formula C16H10INO B6337634 4-(2-Iodobenzoyl)quinoline;  97% CAS No. 1187170-84-8

4-(2-Iodobenzoyl)quinoline; 97%

Cat. No. B6337634
CAS RN: 1187170-84-8
M. Wt: 359.16 g/mol
InChI Key: OOUCKOMYTTUTES-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline synthesis involves various methods such as the Friedländer Synthesis, which involves heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Another method highlighted in recent research is the 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives .


Molecular Structure Analysis

Quinoline is a heterocyclic aromatic organic compound, sharing a similar structure to the well-known compound, quinoline . It comprises a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .

Scientific Research Applications

Third-Generation Photovoltaics

Quinoline derivatives, including 3-(2-Iodobenzoyl)quinoline, have been identified as promising materials for third-generation photovoltaic applications . These compounds are utilized in photovoltaic cells due to their favorable absorption spectra and energy levels. Their implementation in polymer solar cells and dye-sensitized solar cells has been highlighted, with a focus on their performance and characteristics. The unique properties of quinoline derivatives make them suitable for the emission layer of organic light-emitting diodes (OLEDs) and for use in transistors .

Medicinal Chemistry and Drug Development

The quinoline motif is a core template in drug design because of its broad spectrum of bioactivity . Functionalized quinoline derivatives, such as 3-(2-Iodobenzoyl)quinoline, are being explored for their therapeutic potential. Advances in the chemistry of these motifs have revealed their substantial efficacies, paving the way for novel drug development. The derivatives have been harnessed via synthetic approaches for their medicinal potential and pharmacological applications .

Organic Synthesis

Quinolines are important in synthetic organic chemistry due to their versatility. Recent advances in green and clean syntheses have focused on alternative reaction methods for the synthesis of quinoline derivatives. These methods include microwave-assisted synthesis, solvent-free conditions, and photocatalytic synthesis, which are more sustainable and environmentally friendly .

Industrial Chemistry

Quinoline derivatives find applications in industrial chemistry as well. They serve as intermediates in various industrial processes and are integral to the synthesis of a wide range of bioactive compounds. The synthesis of quinolines and their derivatives often employs greener chemistry principles, contributing to more sustainable industrial practices .

Biomedical Applications

Beyond their use in photovoltaics and drug development, quinoline derivatives are considered for biomedical applications. Their structural properties allow for potential use in diagnostic imaging, therapeutic agents, and as a component in biomedical devices .

Agrochemical Research

Quinoline derivatives are also investigated for their use in agrochemicals. Their bioactive properties make them candidates for the development of new pesticides and herbicides, contributing to the advancement of agricultural practices .

Future Directions

Quinoline and its functionalized derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . A new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

Mechanism of Action

properties

IUPAC Name

(2-iodophenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUCKOMYTTUTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Iodobenzoyl)quinoline

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